![molecular formula C8H11N5 B11751623 3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11751623.png)
3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyrimidine ring, with an isopropyl group attached to the nitrogen atom at position 3.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide with N-substituted isatins in the presence of sodium methoxide in methanol . This reaction leads to the formation of the desired pyrazolo[3,4-d]pyrimidine derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound.
化学反应分析
Types of Reactions
3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the structure.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
科学研究应用
3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications, including:
作用机制
The mechanism of action of 3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of histone lysine demethylases (KDMs), binding to the active site of the enzyme and preventing the demethylation of histone lysine residues . This inhibition can lead to changes in gene expression and cellular functions, contributing to its therapeutic effects.
相似化合物的比较
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar fused ring structure and exhibit comparable biological activities.
Pyrido[3,4-d]pyrimidines: Another class of compounds with a fused ring system, known for their kinase inhibitory properties.
Pyrido[4,3-d]pyrimidines: These compounds also have a fused ring structure and are studied for their potential therapeutic applications.
Uniqueness
3-(1-methylethyl)-1H-Pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the isopropyl group, which can influence its reactivity and biological activity. Its ability to inhibit specific enzymes like histone lysine demethylases sets it apart from other similar compounds, making it a valuable candidate for further research and development.
属性
分子式 |
C8H11N5 |
|---|---|
分子量 |
177.21 g/mol |
IUPAC 名称 |
3-propan-2-yl-2H-pyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C8H11N5/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3,(H3,9,10,11,12,13) |
InChI 键 |
OGZZORNTKZLPBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C2C(=NC=NC2=NN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


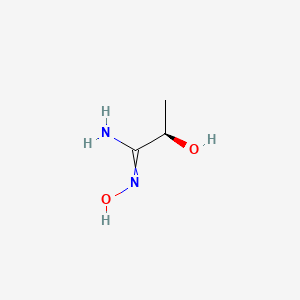
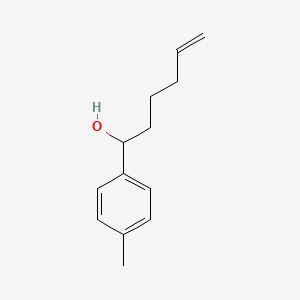
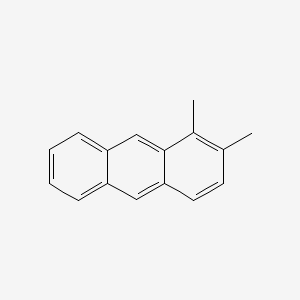
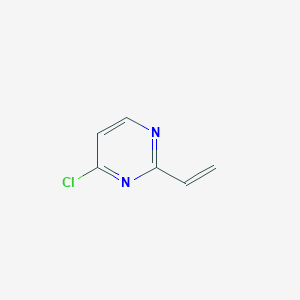
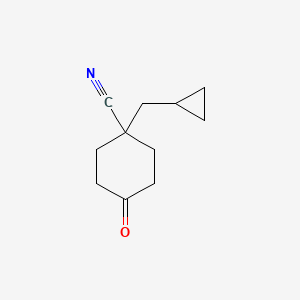

![2-[4-({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11751588.png)



![Methyl (1S)-bicyclo[2.2.1]hept-2-ene-2-carboxylate](/img/structure/B11751609.png)
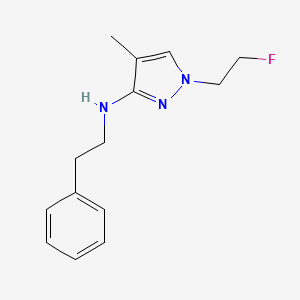
![1-Methyl-6-oxo-6,7-dihydro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid](/img/structure/B11751640.png)

